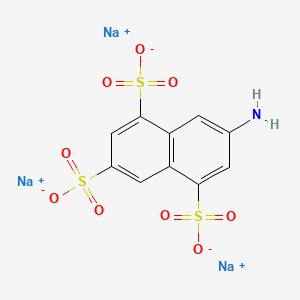
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt is a chemical compound with the molecular formula C10H6NNa3O9S3. It is a trisulfonated naphthalene derivative with an amino group at the 7th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt typically involves the sulfonation of naphthalene derivatives followed by amination. One common method includes the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 5 positions.
Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 7th position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is often isolated and purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the sulfonic acid groups.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups and amino group allow it to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, making it useful in various applications such as fluorescence labeling and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: Another trisulfonated naphthalene derivative with an amino group at a different position.
1,3,6-Naphthalenetrisulfonic acid, sodium salt: Lacks the amino group but has similar sulfonic acid groups.
Uniqueness
1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt is unique due to the specific positioning of its amino group at the 7th position, which imparts distinct chemical properties and reactivity compared to other trisulfonated naphthalene derivatives. This unique structure allows for specific interactions in biological and chemical applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
67815-69-4 |
|---|---|
Molekularformel |
C10H6NNa3O9S3 |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
trisodium;7-aminonaphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C10H9NO9S3.3Na/c11-5-1-7-8(9(2-5)22(15,16)17)3-6(21(12,13)14)4-10(7)23(18,19)20;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 |
InChI-Schlüssel |
KOCPUFFMRLCYDL-UHFFFAOYSA-K |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















